molecular formula C18H18N4O4S B10980796 ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate

ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate

Cat. No.: B10980796
M. Wt: 386.4 g/mol
InChI Key: XYGGKGBADVFRFA-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include bromine, chloroform, and methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, bromine, and chloroform. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures, such as:

Uniqueness

What sets ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate apart is its unique combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-4-25-17(24)14-9(3)19-18(27-14)21-15(23)13-10-6-5-7-11(10)20-16-12(13)8(2)22-26-16/h4-7H2,1-3H3,(H,19,21,23)

InChI Key

XYGGKGBADVFRFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C3C(=NOC3=NC4=C2CCC4)C)C

Origin of Product

United States

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